2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide
CAS No.: 893918-74-6
Cat. No.: VC5252273
Molecular Formula: C21H18ClN5O2S
Molecular Weight: 439.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893918-74-6 |
|---|---|
| Molecular Formula | C21H18ClN5O2S |
| Molecular Weight | 439.92 |
| IUPAC Name | 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C21H18ClN5O2S/c1-2-29-18-9-4-3-8-17(18)26-19(28)12-30-21-16-11-25-27(20(16)23-13-24-21)15-7-5-6-14(22)10-15/h3-11,13H,2,12H2,1H3,(H,26,28) |
| Standard InChI Key | DMNDWUMOIVMLPU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Introduction
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide is a synthetic organic molecule that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are widely studied due to their potential pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of a pyrazolo[3,4-d]pyrimidine core, combined with thioacetamide and substituted phenyl groups, enhances its chemical versatility and biological activity.
This article provides an in-depth analysis of the compound's synthesis, structural properties, and potential applications based on available research.
Structural Overview
The molecular structure of 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide is characterized by:
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Core Framework: A pyrazolo[3,4-d]pyrimidine ring system.
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Substituents:
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A 3-chlorophenyl group attached to the pyrazolo ring.
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A thioacetamide moiety linking the pyrazolo[3,4-d]pyrimidine to a 2-ethoxyphenyl group.
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Molecular Formula: C18H15ClN4O2S.
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Key Functional Groups: Chlorophenyl (electron-withdrawing), ethoxyphenyl (electron-donating), and thioacetamide.
These structural features contribute to its chemical reactivity and potential for interaction with biological targets.
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions that integrate pyrazolo[3,4-d]pyrimidine derivatives with thiol-containing intermediates. Below is a generalized synthetic route:
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Preparation of Pyrazolo[3,4-d]pyrimidine Core:
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Starting from substituted pyrazoles and cyanamide derivatives under cyclization conditions.
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Reagents such as POCl₃ or chlorinating agents are often used to functionalize the pyrimidine ring.
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Thioacetylation:
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Reaction of the pyrazolo[3,4-d]pyrimidine intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine).
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Coupling with Substituted Phenols:
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The thioacetate is reacted with 2-ethoxyaniline or similar phenolic derivatives to introduce the N-(2-ethoxyphenyl) moiety.
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This pathway ensures high yields and purity while allowing for structural modifications to optimize biological activity.
Spectroscopic Characterization
The compound's identity and purity are confirmed using advanced analytical techniques:
| Technique | Key Observations |
|---|---|
| 1H-NMR Spectroscopy | Chemical shifts corresponding to aromatic protons (chlorophenyl and ethoxyphenyl). |
| 13C-NMR Spectroscopy | Signals for carbon atoms in the pyrazolo ring and acetamide group. |
| IR Spectroscopy | Peaks for C=O stretching (amide group) and C-S bonds (thioether linkage). |
| Mass Spectrometry | Molecular ion peak matching the calculated molecular weight (MW = ~386 g/mol). |
These data confirm the compound's structural integrity.
Biological Significance
Research into pyrazolo[3,4-d]pyrimidines suggests their potential as therapeutic agents due to their ability to interact with various enzymes and receptors. Specific applications include:
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Anti-inflammatory Activity:
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Antimicrobial Properties:
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Anticancer Potential:
Further studies are required to evaluate this specific compound's efficacy in these areas.
Pharmacokinetics and Safety
While detailed pharmacokinetic data for this compound are unavailable, general trends for similar molecules include:
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Absorption: Moderate due to lipophilic substituents.
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Metabolism: Likely metabolized via hepatic enzymes (CYP450 family).
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Toxicity: Chlorinated phenyl groups can pose risks at high doses; safety profiles need thorough evaluation.
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